

Phenyl Acetylsalicylate: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Phenyl acetylsalicylate	
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Abstract

Phenyl acetylsalicylate, a derivative of salicylic acid, holds significant interest in the fields of medicinal chemistry and materials science. As a prodrug of aspirin, its unique chemical structure offers potential advantages in drug delivery and therapeutic applications. This technical guide provides an in-depth overview of **phenyl acetylsalicylate**, encompassing its nomenclature, physicochemical properties, synthesis methodologies, and biological relevance. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its mechanism of action.

Nomenclature and Identification

Phenyl acetylsalicylate is known by a variety of synonyms and alternative names, reflecting its chemical structure and historical context.



Identifier Type	Identifier	Citation
IUPAC Name	phenyl 2-acetyloxybenzoate	[1][2]
CAS Registry Number	134-55-4	[3]
Synonyms	Acetylsalol	[3][4]
Spiroform	[3][4][5]	
Vesipyrin	[3][4][5]	_
Phenyl O-acetylsalicylate	[5]	_
Acetylphenylsalicylate	[3][5]	_
Aspirin phenyl ester	[5]	_
Phennin	[4][5]	_
Salicylic acid acetate, phenyl ester	[4][5]	_

Physicochemical Properties

The key physicochemical properties of **phenyl acetylsalicylate** are summarized in the table below, providing essential data for experimental design and formulation development.

Property	Value	Citation
Molecular Formula	C15H12O4	[3]
Molecular Weight	256.25 g/mol	[2][3]
Appearance	White, crystalline powder	[3]
Melting Point	97 °C	[3][5]
Boiling Point	198 °C at 11 mmHg	[3]
Solubility	Insoluble in water. Soluble in alcohol and ether.	[3]
CAS Number	134-55-4	[3]

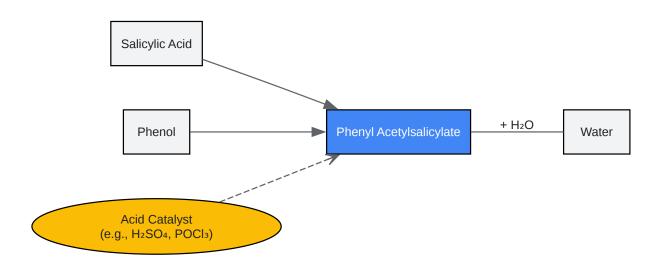


Synthesis of Phenyl Acetylsalicylate

The primary method for synthesizing **phenyl acetylsalicylate** is through the esterification of salicylic acid with phenol. Various catalysts and conditions can be employed to optimize this reaction.

General Esterification Pathway

The synthesis of **phenyl acetylsalicylate** involves the reaction of salicylic acid and phenol, typically in the presence of an acid catalyst, to form the ester linkage.



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Caption: Synthesis of **Phenyl Acetylsalicylate**.

Experimental Protocols

This method utilizes phosphoryl chloride as a catalyst for the esterification reaction.[6]

Materials:

- Salicylic acid
- Phenol
- Phosphoryl chloride (POCl₃)



- Anhydrous solvent (e.g., toluene)
- Sodium bicarbonate solution
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve salicylic acid and phenol in an anhydrous solvent.
- Slowly add phosphoryl chloride to the reaction mixture with constant stirring. The reaction is exothermic and should be cooled if necessary.
- Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice-cold water to quench the reaction.
- Separate the organic layer and wash it sequentially with water and sodium bicarbonate solution to remove any unreacted acid and catalyst.
- Dry the organic layer over a suitable drying agent.
- Remove the solvent under reduced pressure to obtain the crude **phenyl acetylsalicylate**.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

This modern approach employs ultrasound to accelerate the reaction, often in the presence of coupling agents.[2] A patented method utilizes 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC) as a catalytic system.[2]

Materials:

- Salicylic acid
- Phenol

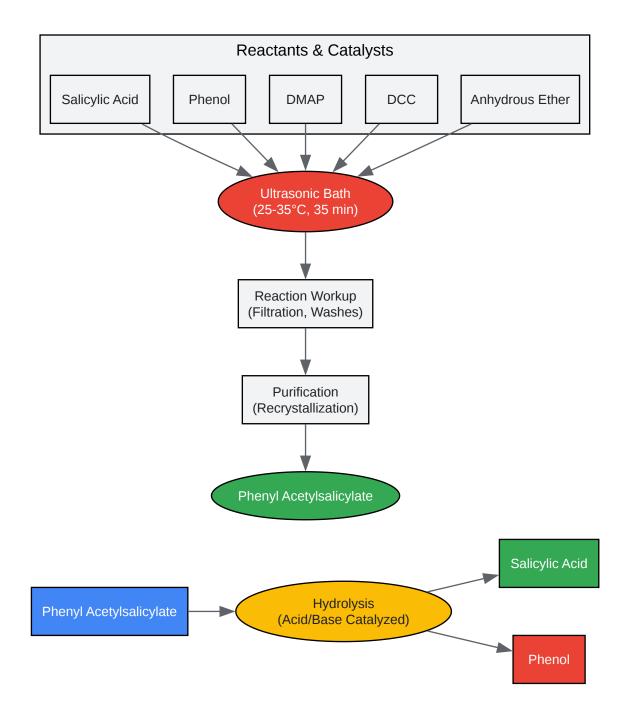


- 4-dimethylaminopyridine (DMAP)
- Dicyclohexylcarbodiimide (DCC)
- Anhydrous ether

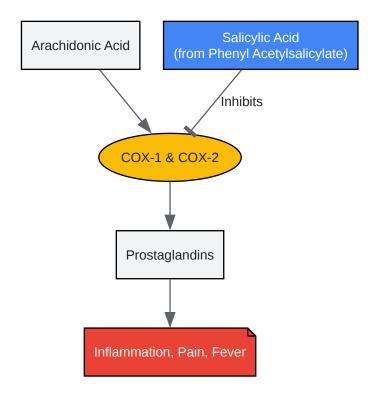
Procedure:

- Combine salicylic acid, phenol, DMAP, and DCC in a reaction vessel containing anhydrous ether.
- Place the reaction vessel in an ultrasonic bath and sonicate at a controlled temperature of 25–35°C.
- Monitor the reaction progress by TLC. This method has been reported to significantly reduce reaction times to as little as 35 minutes, with yields exceeding 85%.[2]
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate with dilute hydrochloric acid to remove DMAP, followed by a wash with saturated sodium bicarbonate solution.
- Dry the organic layer and evaporate the solvent to yield the product.
- Further purification can be achieved through recrystallization.









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